molecular formula C15H23NS B1683004 Tenocyclidine CAS No. 21500-98-1

Tenocyclidine

Cat. No. B1683004
Key on ui cas rn: 21500-98-1
M. Wt: 249.4 g/mol
InChI Key: JUZZEWSCNBCFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04994446

Procedure details

N[1-(2-thienyl)cyclohexyl]piperidine (TCP); N-methyl-D-aspartate (NMDA); D(-)2-amino-5-phosphovaleric acid (AP-5); (+) 5 methyl-10,11 dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate (dibenzocycloalkenimine) (MK-801).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-D-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
D(-)2-amino-5-phosphovaleric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(+) 5 methyl-10,11 dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.CN[C@@H:20](C([O-])=O)[CH2:21]C([O-])=O>>[CH:5]1[CH:4]=[CH:3][C:2]([C:6]2([N:12]3[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]3)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C1(CCCCC1)N1CCCCC1
Step Two
Name
N-methyl-D-aspartate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[C@H](CC(=O)[O-])C(=O)[O-]
Step Three
Name
D(-)2-amino-5-phosphovaleric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(+) 5 methyl-10,11 dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=1C=CC(=CC1)C2(CCCCC2)N3CCCCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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